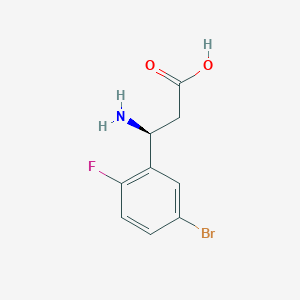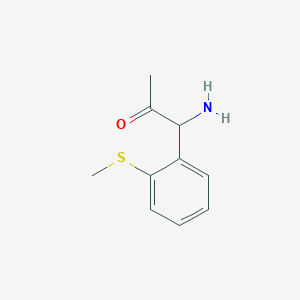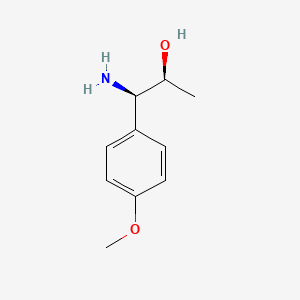![molecular formula C11H13F2NO2 B13045501 (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine is a chiral organic compound that features a benzo[d][1,3]dioxole ring substituted with two fluorine atoms and an amine group attached to a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: The benzo[d][1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and a suitable dihalide.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Butane Chain: The butane chain with an amine group can be attached through a nucleophilic substitution reaction using a suitable alkyl halide.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a primary amine or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR) under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amine or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine: The enantiomer of the compound with potentially different biological activity.
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine: The racemic mixture of the compound.
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-amine: A similar compound with a shorter alkyl chain.
Uniqueness
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activity and interactions compared to its enantiomer or racemic mixture. The presence of the difluorobenzo[d][1,3]dioxole ring also imparts unique chemical properties that can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C11H13F2NO2 |
|---|---|
Molekulargewicht |
229.22 g/mol |
IUPAC-Name |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H13F2NO2/c1-2-4-8(14)7-5-3-6-9-10(7)16-11(12,13)15-9/h3,5-6,8H,2,4,14H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
PLHLJYKWJMDMPU-QMMMGPOBSA-N |
Isomerische SMILES |
CCC[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
Kanonische SMILES |
CCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


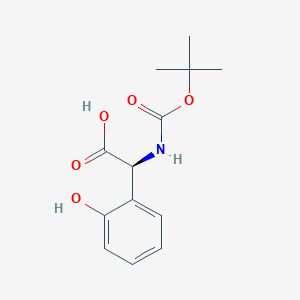
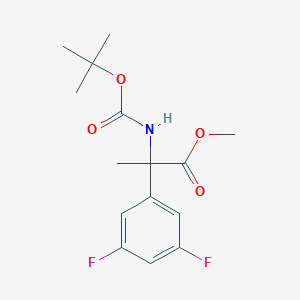
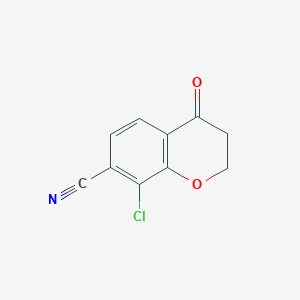
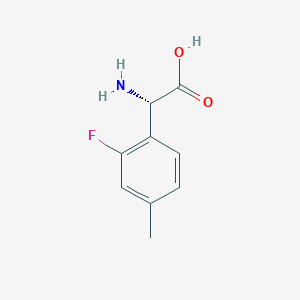
![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
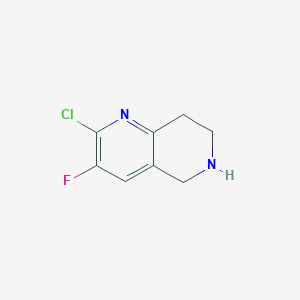
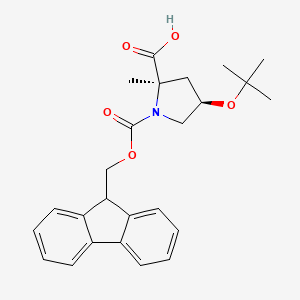
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
